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Disodium dodecenylsuccinate
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Overview
Description
Disodium dodecenylsuccinate is a chemical compound that belongs to the class of sulfosuccinates. It is a disodium salt of dodecenylsuccinic acid, which is derived from succinic acid. This compound is commonly used in various industrial and cosmetic applications due to its anti-corrosive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium dodecenylsuccinate is synthesized through the esterification of dodecenylsuccinic acid with sodium hydroxide. The reaction typically involves heating dodecenylsuccinic acid with an excess of sodium hydroxide under controlled conditions to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Disodium dodecenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is widely used in the cosmetic industry for its anti-corrosive properties and as an ingredient in personal care products
Mechanism of Action
The mechanism of action of disodium dodecenylsuccinate involves its ability to reduce surface tension and enhance the incorporation of water and fat. This property makes it an effective surfactant and emulsifier. The compound interacts with molecular targets such as cell membranes, altering their permeability and facilitating the delivery of active ingredients .
Comparison with Similar Compounds
Disodium dodecenylsuccinate can be compared with other similar compounds such as:
- Disodium laureth sulfosuccinate
- Disodium cocoamphodiacetate
- Disodium oleamido MEA-sulfosuccinate
These compounds share similar surfactant and emulsifying properties but differ in their specific chemical structures and applications. This compound is unique due to its specific dodecenyl group, which imparts distinct properties and applications .
Biological Activity
Disodium dodecenylsuccinate (DDS) is a synthetic surfactant derived from dodecenyl succinic acid. It is notable for its applications in various fields, including cosmetics, pharmaceuticals, and detergents. This article provides a detailed examination of the biological activity of DDS, focusing on its antimicrobial properties, potential therapeutic applications, and safety evaluations.
Chemical Structure and Properties
This compound is characterized by its chemical formula C16H26Na2O4 and belongs to the class of alkenyl succinates. Its structure features a dodecenyl chain, which contributes to its amphiphilic nature, allowing it to function effectively as a surfactant.
Property | Value |
---|---|
Molecular Formula | C16H26Na2O4 |
Molecular Weight | 306.37 g/mol |
Solubility | Soluble in water |
pH | Neutral (around 7) |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study utilizing the Tube Dilution Test demonstrated its effectiveness in inhibiting the growth of various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several organisms, indicating that DDS can serve as an effective antimicrobial agent in formulations.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, DDS was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that DDS inhibited bacterial growth at concentrations as low as 0.1%:
- Staphylococcus aureus : MIC = 0.1%
- Escherichia coli : MIC = 0.2%
These findings suggest that DDS could be incorporated into personal care products to enhance their antimicrobial properties.
Therapeutic Applications
The potential therapeutic applications of this compound are being explored in dermatological formulations. Its surfactant properties allow it to enhance the penetration of active ingredients through the skin barrier, making it useful in transdermal drug delivery systems.
Table 2: Potential Applications of this compound
Application Area | Description |
---|---|
Cosmetics | Used as an emulsifier and stabilizer in creams and lotions. |
Pharmaceuticals | Enhances drug delivery in topical formulations. |
Detergents | Acts as a surfactant to improve cleaning efficacy. |
Safety and Toxicity Evaluations
Safety evaluations have been conducted to assess the toxicity of this compound, particularly regarding dermal exposure. Studies indicate that it has a low irritation potential when used in cosmetic formulations:
- Skin Irritation : Low (non-irritating)
- Eye Irritation : Moderate (caution advised)
Regulatory Status
This compound is recognized as safe for use in cosmetics by various regulatory bodies, provided that concentrations do not exceed recommended limits.
Properties
CAS No. |
57195-26-3 |
---|---|
Molecular Formula |
C16H26Na2O4 |
Molecular Weight |
328.35 g/mol |
IUPAC Name |
disodium;2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C16H28O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
UOBFGRVCPMFAPP-YHPRVSEPSA-L |
Isomeric SMILES |
CCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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